molecular formula C24H38O6 B13807122 CID 90476471

CID 90476471

Cat. No.: B13807122
M. Wt: 422.6 g/mol
InChI Key: UGLBBYPNYATVHB-XRXFAXGQSA-N
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Description

The compound with the identifier “CID 90476471” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

CID 90476471 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bis(2-methoxyethyl)aminosulfur trifluoride, which facilitates deoxofluorination reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include fluorinated derivatives and other modified compounds.

Scientific Research Applications

CID 90476471 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology and medicine, it may be explored for its potential therapeutic properties, although specific studies are limited. Industrial applications include its use in the production of specialized materials and chemicals.

Comparison with Similar Compounds

CID 90476471 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with related chemical structures or functional groups, such as bis(2-methoxyethyl)aminosulfur trifluoride . These compounds share some chemical properties but may differ in their reactivity, stability, and applications.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies and applications may uncover additional uses and benefits of this compound.

Properties

Molecular Formula

C24H38O6

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C24H38O6/c1-4-10-22(11-5-1)25-16-18-20(29-22)21-19(28-24(27-18)14-8-3-9-15-24)17-26-23(30-21)12-6-2-7-13-23/h18-21H,1-17H2/t18-,19-,20-,21-/m1/s1

InChI Key

UGLBBYPNYATVHB-XRXFAXGQSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@H]4[C@@H](COC5(O4)CCCCC5)OC6(O3)CCCCC6

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C4C(COC5(O4)CCCCC5)OC6(O3)CCCCC6

Origin of Product

United States

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